1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide is a chemical compound characterized by its molecular structure, which includes chlorine, ethylsulfonyl, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide typically involves multiple steps, starting with the chlorination of the phenyl ring and subsequent introduction of the ethylsulfonyl and methanesulfonamide groups. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at the chlorine or ethylsulfonyl positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions may require nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups and properties.
Scientific Research Applications
1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a compound in drug discovery.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide can be compared with other similar compounds, such as:
2-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide
1-chloro-N-(2-chloro-4-ethylsulfonylphenyl)methanesulfonamide
1-chloro-N-(2-chloro-6-ethylsulfonylphenyl)methanesulfonamide
Properties
IUPAC Name |
1-chloro-N-(2-chloro-5-ethylsulfonylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO4S2/c1-2-17(13,14)7-3-4-8(11)9(5-7)12-18(15,16)6-10/h3-5,12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPSCEQKHWBBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.